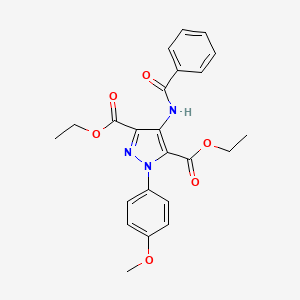
diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
Übersicht
Beschreibung
Diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate involves the inhibition of DPP-4, which is an enzyme that breaks down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, which helps to regulate blood glucose levels. By inhibiting DPP-4, diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
Studies have shown that diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has a number of biochemical and physiological effects. In addition to its ability to inhibit DPP-4, this compound has been shown to reduce inflammation and oxidative stress, which are both associated with the development of various diseases. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate in lab experiments is its potent inhibitory activity against DPP-4. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation is that this compound may not be specific to DPP-4, and may also inhibit other enzymes. This could lead to off-target effects and complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate. One direction is to investigate its potential as a treatment for type 2 diabetes and other metabolic disorders. Another direction is to explore its anti-inflammatory and antioxidant properties, and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine its specificity for DPP-4 and to identify any potential off-target effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate has been studied for its potential applications in drug development. One study found that this compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that diethyl 4-(benzoylamino)-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate may have potential as a treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
diethyl 4-benzamido-1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-22(28)19-18(24-21(27)15-9-7-6-8-10-15)20(23(29)32-5-2)26(25-19)16-11-13-17(30-3)14-12-16/h6-14H,4-5H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIOHHBIQYDSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl 4-benzamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4777409.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)
![N-butyl-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4777419.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4777451.png)
![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)

![4,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4777501.png)